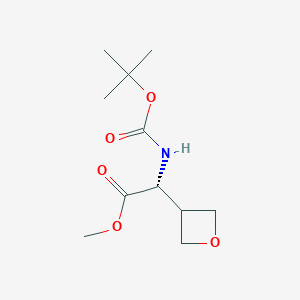
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is an organic compound that belongs to the class of esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products
Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.
Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.
Nucleophilic Addition: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(4-nitropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-chloropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-methylpyridin-3-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is unique due to the presence of the nitro group at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and potential applications. The combination of the dimethylamino group and the nitropyridine moiety may also impart distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C11H15N3O4 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3 |
InChI-Schlüssel |
CJPQAMRDHFUGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)


![4-((2,5-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056048.png)

![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)




